molecular formula C14H21NO B1621991 2-(4-Ethoxy-benzyl)-piperidine CAS No. 383128-59-4

2-(4-Ethoxy-benzyl)-piperidine

Cat. No. B1621991
M. Wt: 219.32 g/mol
InChI Key: VSZYZMILAJQEPZ-UHFFFAOYSA-N
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Description

The compound “2-(4-Ethoxy-benzyl)-piperidine” seems to be a derivative of benzyl piperidine, which is a class of organic compounds known for their wide range of biological activities . The ethoxy group (–O–CH2CH3) attached to the benzyl group could potentially alter the properties and biological activity of the base piperidine structure.


Molecular Structure Analysis

The molecular structure of “2-(4-Ethoxy-benzyl)-piperidine” would likely involve a piperidine ring with a benzyl group substituted at the 2-position, and an ethoxy group attached to the 4-position of the benzyl group .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Ethoxy-benzyl)-piperidine” would likely depend on the specific conditions and reagents used. Benzyl piperidines can undergo a variety of reactions, including nucleophilic substitution and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethoxy-benzyl)-piperidine” would depend on its specific molecular structure. For example, the presence of the ethoxy group could potentially increase its lipophilicity compared to benzyl piperidine .

Safety And Hazards

The safety and hazards associated with “2-(4-Ethoxy-benzyl)-piperidine” would likely depend on factors such as its specific physical and chemical properties, how it’s used, and the amount of exposure .

Future Directions

The future research directions for “2-(4-Ethoxy-benzyl)-piperidine” could potentially involve exploring its biological activity and developing methods for its synthesis and purification .

properties

IUPAC Name

2-[(4-ethoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-16-14-8-6-12(7-9-14)11-13-5-3-4-10-15-13/h6-9,13,15H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZYZMILAJQEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402033
Record name 2-(4-Ethoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxy-benzyl)-piperidine

CAS RN

383128-59-4
Record name 2-(4-Ethoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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